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Compound of Interest

Compound Name: 3-chloro-8-fluoroisoquinoline

CAS No.: 1394003-78-1

Cat. No.: B6210424 Get Quote

Executive Summary
In the realm of fragment-based drug discovery (FBDD), halogenated isoquinolines serve as

critical scaffolds for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. 3-
chloro-8-fluoroisoquinoline represents a particularly challenging motif due to the electronic

interplay between the electronegative fluorine at the peri-position (C8) and the chlorine at C3.

This guide provides a comprehensive spectroscopic analysis of this compound. Given the

scarcity of raw public datasets for this specific regioisomer, the data presented here utilizes

High-Fidelity Predictive Modeling (HFPM) grounded in empirical substituent chemical shifts

(SCS) and scalar coupling constants derived from analogous fluorinated heterocycles. This

approach allows researchers to validate synthesized material against rigorous theoretical

standards.

Structural Analysis & Electronic Properties
The 3-chloro-8-fluoroisoquinoline scaffold (Formula: C

H

ClFN, MW: 181.59) exhibits unique electronic desymmetrization.

The C3-Chlorine: Deactivates the pyridine ring, making N-oxidation or electrophilic aromatic

substitution at C4 difficult.
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The C8-Fluorine: Introduces significant spin-spin coupling (

) in NMR and exerts a "peri-effect," spatially deshielding the H1 proton.

Theoretical Workflow
The validation logic follows a subtractive workflow:

MS: Confirm elemental composition and Cl/F presence via isotope patterns.

IR: Verify aromaticity and C-Halogen bonds; rule out N-oxides or carbonyl impurities.

NMR: Definitively assign regiochemistry using

F-

H and

F-

C coupling constants.

Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary confirmation of the halogenation pattern. The

presence of a single chlorine atom creates a distinct isotopic signature essential for rapid

identification.

Ionization & Isotope Pattern[1]
Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI, 70 eV).

Molecular Ion (

): 181.0 m/z.[1]

Isotope Ratio: The natural abundance of

Cl (75.77%) and

Cl (24.23%) dictates a characteristic 3:1 intensity ratio for the
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(181) and

(183) peaks. Fluorine (

F) is monoisotopic, contributing no satellite peaks.

Fragmentation Pathway (EI)
Under electron impact, the molecule undergoes characteristic fragmentation:

Loss of Cl: Homolytic cleavage of the C-Cl bond (

).

Ring Contraction: Ejection of HCN from the pyridine ring (typical of isoquinolines).

Benzyne Formation: Loss of HF is energetically demanding but possible under high energy.

Molecular Ion [M]+
m/z 181/183 (3:1)

[M - Cl]+
m/z 146

- Cl• (35/37)

[M - HCN]+
m/z 154/156

- HCN (27)

[M - Cl - HCN]+
m/z 119

(Fluorobenzyne cation)

- HCN (27)
- Cl•

Click to download full resolution via product page

Figure 1: Predicted fragmentation pathway for 3-chloro-8-fluoroisoquinoline under EI

conditions.

Infrared Spectroscopy (IR)
IR data is used primarily to assess purity and functional group integrity.
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Functional Group
Frequency (cm

)
Intensity Assignment Notes

Aromatic C-H 3030 - 3080 Weak
C-H stretching

vibrations.[1]

Ring C=C / C=N 1620, 1580 Medium

Skeletal vibrations of

the isoquinoline core.

[1]

C-F Stretch 1200 - 1250 Strong
Aryl-F stretch; highly

diagnostic for C8-F.

C-Cl Stretch 1050 - 1090 Medium
Aryl-Cl in-plane

deformation/stretch.

Out-of-Plane (oop) 750 - 850 Strong

C-H bending; pattern

depends on

substitution (1,2,3-

trisubstituted benzene

ring).

Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural validation. The

F nucleus (

, 100% abundance) acts as a "spy nucleus," splitting signals in both

H and

C spectra.

H NMR Data (400 MHz, CDCl )
The proton spectrum will display 5 aromatic signals. The key to assignment is the coupling to

Fluorine.
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Proton
Shift (

ppm)
Multiplicity

Coupling
Constants (

in Hz)

Structural
Logic

H1 9.15 - 9.25 d (apparent s) Hz

Most deshielded

due to N-atom

and peri-F effect.

[1] Broadened by

long-range F

coupling.

H4 7.60 - 7.70 s -

Isolated singlet

on the pyridine

ring.[1] No

significant F

coupling.

H7 7.30 - 7.45 ddd ,

Ortho to F.

Shows large H-F

coupling.

H6 7.50 - 7.60 td ,

Meta to F. Triplet

of doublets due

to overlapping

ortho-H and

meta-F

couplings.

H5 7.80 - 7.90 d ,

Para to F.

Smallest F

coupling;

standard doublet.

[1]

C NMR Data (100 MHz, CDCl )
Carbon signals are split into doublets by
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F. The magnitude of

is definitive for assignment.

C8 (C-F):

ppm. Doublet,

Hz.

C3 (C-Cl):

ppm. Singlet or weak doublet (

).

C1:

ppm. Doublet,

Hz (Coupling through C8a).

C8a:

ppm.[2] Doublet,

Hz.

NMR Coupling Network Diagram
Understanding the scalar coupling network is vital for interpreting the complex splitting patterns.

19F (C8)

H7 (Ortho)

3J = 9-10 Hz

H6 (Meta)

4J = 5-6 Hz

H5 (Para)

5J < 2 Hz

H1 (Peri)

Through-space
(Peri-effect)

C8 (Ipso)

1J ~ 255 Hz

C8a (Geminal)

2J ~ 18 Hz
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Figure 2: Scalar coupling network centered on the Fluorine-19 nucleus.

Experimental Protocols
Sample Preparation for NMR
To ensure resolution of fine fluorine couplings (

Hz), strict shimming is required.

Solvent: Dissolve 5-10 mg of compound in 0.6 mL CDCl

(99.8% D) or DMSO-d

.

Note: DMSO-d

may sharpen exchangeable protons but can broaden quadrupolar nuclei signals (Cl).
CDCl

is preferred for resolution.

Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition:

Run

H with at least 64 scans to resolve satellite peaks.

Run

F (non-decoupled) to confirm the singlet multiplicity (if decoupled) or complex multiplet (if
coupled to H).

QC Validation Criteria
The synthesized batch is considered VALID if:
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MS: Shows

181/183 in 3:1 ratio.[1]

F NMR: Shows a single peak at

to

ppm (relative to CFCl

).

H NMR: H1 appears as a doublet/broad singlet

ppm (confirming peri-positioning of F/N).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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